molecular formula C22H31N3O2 B1663627 Piboserod CAS No. 152811-62-6

Piboserod

Cat. No. B1663627
CAS RN: 152811-62-6
M. Wt: 369.5 g/mol
InChI Key: KVCSJPATKXABRQ-UHFFFAOYSA-N
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Description

Piboserod is a selective 5-HT4 receptor antagonist . It was marketed and manufactured by GlaxoSmithKline (GSK) under the trade name Serlipet for the management of atrial fibrillation and irritable bowel syndrome .


Molecular Structure Analysis

Piboserod has a molecular formula of C22H31N3O2 . Its molecular weight is approximately 369.5 g/mol . The structure of Piboserod is complex, featuring a fused ring system .


Physical And Chemical Properties Analysis

Piboserod has a density of 1.2±0.1 g/cm3, a boiling point of 570.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 106.8±0.5 cm3, a polar surface area of 47 Å2, and a molar volume of 301.8±7.0 cm3 .

Scientific Research Applications

Cardiology: Heart Failure Management

Piboserod has been studied for its effects on left ventricular function in patients with symptomatic heart failure. As a potent, selective 5-HT4 serotonin receptor antagonist, Piboserod showed a significant increase in left ventricular ejection fraction (LVEF) by 1.7% compared to placebo, primarily through reduced end-systolic volume . This suggests its potential utility in heart failure management.

Urology: Overactive Bladder Treatment

In urology, Piboserod demonstrated the ability to reduce serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle . This indicates that Piboserod could be an attractive pharmacological target for the treatment of overactive bladder, as it antagonizes the enhancing properties of serotonin on bladder contractions.

Gastroenterology: Irritable Bowel Syndrome

Piboserod was marketed under the trade name Serlipet for the management of irritable bowel syndrome (IBS) . Its role as a 5-HT4 receptor antagonist helps in modulating gastrointestinal motility, which is beneficial for IBS patients.

Atrial Fibrillation

Another application of Piboserod is in the management of atrial fibrillation . By antagonizing the 5-HT4 receptor, Piboserod may influence cardiac rhythm and could potentially be used to manage atrial fibrillation.

Safety and Hazards

Patients on Piboserod reported more adverse events during clinical trials, but the numbers were too small to identify specific safety issues . Although patients with chronic heart failure had a small but significant improvement in left ventricular ejection fraction when treated with Piboserod for 24 weeks, the result was not reflected in significant changes in other efficacy parameters, and its clinical relevance remains uncertain .

properties

IUPAC Name

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCSJPATKXABRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165129
Record name Piboserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation.
Record name Piboserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Piboserod

CAS RN

152811-62-6
Record name Piboserod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152811-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piboserod [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piboserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piboserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIBOSEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Method A Toluene (85L) was azeotropically dried in an argon purged reactor, cooled to 10° C. and a solution of trimethylaluminum in toluene (18.57 kg, 16.7% w/w, 43 mole) added. To this at 20 to 24° C. was added a solution of 1-n-butyl-4-piperidinylmethylamine (7.39 kg, 99.4% pure, 42.7 mole) in toluene (22 L) over 43 minutes. Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate (9.65 kg, 98.9% pure, 41.3 mole) was added in one portion and the reaction heated to reflux at 112° C. for 4 hours 10 minutes after which time the reaction was judged to be complete by HPLC analysis. 10% Sodium hydroxide solution (52.2 L), prepared from 32% ww sodium hydroxide (24 L) and water (80 L), was added cautiously over 16 minutes at about 60 to 70° C. The resulting mixture was heated to 70 to 80° C. and the aqueous layer separated. The toluene layer was washed with 10% sodium hydroxide (52.2 L) followed twice by water (29 L each wash). The toluene layer was cooled and diluted with hexane fraction (133 L) to crystallise the product. After cooling to about 2° C. overnight the product was collected by filtration, washed on the filter with hexane (21 L) and dried in vacuo at 40° C. overnight to give SB-207266 batch 207266-HP8 (12.26 kg, 94.5% pure, 75.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.57 kg
Type
solvent
Reaction Step One
Quantity
7.39 kg
Type
reactant
Reaction Step Two
Quantity
22 L
Type
solvent
Reaction Step Two
Name
Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate
Quantity
9.65 kg
Type
reactant
Reaction Step Three
Quantity
52.2 L
Type
reactant
Reaction Step Four
Quantity
24 L
Type
reactant
Reaction Step Four
Name
Quantity
80 L
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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